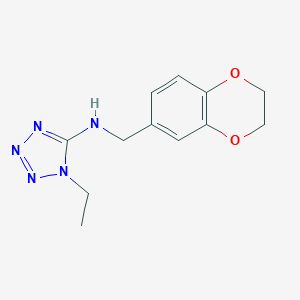![molecular formula C17H17NOS2 B276706 N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine, also known as TMA-2, is a synthetic hallucinogenic drug belonging to the amphetamine family. It was first synthesized in the 1970s and has gained popularity among recreational drug users. However, TMA-2 also has potential applications in scientific research due to its unique properties.
Mécanisme D'action
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine acts as a partial agonist at the 5-HT2A receptor, a subtype of serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in altered perception and mood.
Biochemical and Physiological Effects
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to induce psychedelic effects such as visual and auditory hallucinations, altered time perception, and changes in thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has several advantages for use in scientific research. It has a well-defined chemical structure and can be easily synthesized and purified. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine also has a relatively low toxicity compared to other hallucinogens such as LSD. However, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has limitations for use in lab experiments due to its potential for abuse and lack of selectivity for serotonin receptors.
Orientations Futures
There are several potential future directions for research involving N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the development of selective agonists for specific serotonin receptors. Another area of research is the study of the long-term effects of N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine on the brain and behavior. Additionally, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine could be used as a tool to study the role of serotonin in psychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine is synthesized by reacting 2-thiophenemethanol with 4-(2-bromoethyl)thiophene in the presence of a base, followed by reaction with 4-(2-thienylmethoxy)benzaldehyde. The final product is purified through recrystallization and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been used in scientific research as a tool to study the serotonin system in the brain. It has been shown to bind to serotonin receptors and stimulate the release of serotonin, leading to altered perception and mood. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been used as a model compound to study the structure-activity relationship of amphetamine derivatives.
Propriétés
Nom du produit |
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine |
|---|---|
Formule moléculaire |
C17H17NOS2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C17H17NOS2/c1-3-16(20-9-1)12-18-11-14-5-7-15(8-6-14)19-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
Clé InChI |
REIKWQGZPOKTKQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
SMILES canonique |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)